molecular formula C25H25N3O5S B2960389 N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)butanamide CAS No. 922036-74-6

N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)butanamide

Cat. No. B2960389
CAS RN: 922036-74-6
M. Wt: 479.55
InChI Key: XLOIDNOUNMXURS-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . It has potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring containing one nitrogen atom and one oxygen atom . The compound also contains sulfonyl and amide functional groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 465.52 and a molecular formula of C24H23N3O5S . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Angiotensin II Antagonism

One significant application of related compounds involves the development of angiotensin II antagonists. These compounds, particularly triazolinone-based sulfonamide derivatives, exhibit high affinity for the AT1 receptor subtype and enhanced AT2 potency. They demonstrate substantial in vivo properties, indicating their potential as dual AT1/AT2 receptor antagonists with applications in treating conditions like hypertension (W. Ashton et al., 1994).

Synthesis of Nitrogen Heterocycles

Another area of application is in the synthesis of nitrogen heterocycles, where lithiated β-aminoalkyl sulfones serve as mono and dinucleophiles. This approach facilitates the preparation of compounds like capsazepine, indicating the versatility of related chemical structures in synthesizing biologically active molecules (D. A. Alonso et al., 1997).

Binding Studies

Research has also been conducted on the binding properties of related sulfonamide derivatives. For instance, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide has been used as a fluorescent probe to study the binding of certain compounds to proteins like bovine serum albumin. This work provides insights into the hydrophobic nature of these interactions, potentially guiding the design of drug delivery systems (H. Jun et al., 1971).

Novel Diuretic and Antihypertensive Agents

Quinazoline derivatives bearing a sulfonyl pharmacophore have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential. These studies underscore the therapeutic potential of compounds with similar structural motifs, highlighting their role in developing new treatments for cardiovascular and metabolic diseases (M. Rahman et al., 2014).

Nonlinear Optical Properties

Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized and their molecular structures analyzed to explore their potential in nonlinear optical (NLO) applications. This research points to the suitability of such compounds for use in photonic and electro-optic technologies, showcasing the broader applicability of these chemical structures beyond medicinal chemistry (A. Almansour et al., 2016).

Mechanism of Action

As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by binding to these receptors and inhibiting their activity . This can have various effects on neurological function, potentially helping to treat a range of central nervous system disorders .

properties

IUPAC Name

N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-4-5-24(29)26-17-7-10-19(11-8-17)34(31,32)27-18-9-13-22-20(15-18)25(30)28(3)21-14-16(2)6-12-23(21)33-22/h6-15,27H,4-5H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOIDNOUNMXURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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